molecular formula C15H17N5O2 B10760528 9-(4-Hydroxybutyl)-N2-phenylguanine CAS No. 161363-19-5

9-(4-Hydroxybutyl)-N2-phenylguanine

Cat. No.: B10760528
CAS No.: 161363-19-5
M. Wt: 299.33 g/mol
InChI Key: JHBXNPBKSPYOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-hydroxybutyl)-N2-phenylguanine is a solid. This compound belongs to the hypoxanthines. These are compounds containing the purine derivative 1H-purin-6(9H)-one. This compound is known to target thymidine kinase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161363-19-5

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

2-anilino-9-(4-hydroxybutyl)-1H-purin-6-one

InChI

InChI=1S/C15H17N5O2/c21-9-5-4-8-20-10-16-12-13(20)18-15(19-14(12)22)17-11-6-2-1-3-7-11/h1-3,6-7,10,21H,4-5,8-9H2,(H2,17,18,19,22)

InChI Key

JHBXNPBKSPYOFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3CCCCO

Origin of Product

United States

Contextualization Within Purine Analog Research

9-(4-Hydroxybutyl)-N2-phenylguanine is classified as a purine (B94841) analog. nih.gov Purine analogs are a class of compounds that structurally mimic naturally occurring purines, such as adenine (B156593) and guanine (B1146940), which are fundamental components of DNA and RNA. nih.gov Due to this structural similarity, purine analogs can interfere with the synthesis of nucleic acids, a process essential for cell replication and viral propagation. nih.gov This mechanism of action forms the basis of their use as antimetabolites in various therapeutic areas, including the treatment of cancers and viral infections. nih.govnih.gov

The core structure of this compound consists of a guanine base, a key purine, modified with two specific substitutions. A phenyl group is attached at the N2 position, and a 4-hydroxybutyl chain is attached at the 9-position. nih.gov These modifications are not arbitrary; they are the result of rational drug design aimed at achieving selective interaction with specific biological targets. In this case, the research focus has been on viral enzymes rather than host cellular enzymes, a critical aspect for developing antiviral agents with a favorable therapeutic window.

Rationale for Investigation in Life Sciences and Medicinal Chemistry

The primary impetus for the investigation of 9-(4-Hydroxybutyl)-N2-phenylguanine in life sciences and medicinal chemistry is its potent and selective inhibitory activity against herpes simplex virus (HSV) thymidine (B127349) kinase (TK). nih.govnih.gov Viral thymidine kinase is an enzyme crucial for the replication of herpes viruses, as it phosphorylates thymidine to generate a precursor required for viral DNA synthesis. drugbank.com A key distinction is that this viral enzyme is not essential for the host cell, particularly in non-dividing cells like neurons where the virus often lies dormant. nih.gov

This selective inhibition of the viral TK presents a strategic advantage. By targeting an enzyme that is unique to the virus, or at least significantly different from its human counterpart, it is possible to disrupt viral replication with minimal impact on the host's cellular processes. This selectivity is a cornerstone of modern antiviral drug development, aiming to maximize efficacy while minimizing toxicity. The investigation into this compound and similar N2-phenylguanine derivatives was driven by the hypothesis that inhibiting viral TK could prevent the reactivation of latent herpes virus infections. nih.govnih.gov

Overview of Research Trajectory and Key Discoveries

Established Synthetic Pathways for N2-Phenylguanine Derivatives

The synthesis of N2-phenylguanine derivatives, including the target compound HBPG, typically involves a multi-step process commencing from readily available purine (B94841) precursors. These pathways are designed to selectively introduce the phenyl group at the N2-position and the desired substituent at the 9-position of the guanine (B1146940) ring.

Precursor Compounds and Reaction Conditions

A common and crucial precursor for the synthesis of a wide array of guanine analogs is 2-amino-6-chloropurine (B14584). This intermediate can be synthesized from guanine through a chlorination reaction. One established method involves the treatment of 2,9-diacetylguanine with a chlorinating agent like phosphorus oxychloride in the presence of a phase transfer catalyst, such as tetraethylammonium (B1195904) chloride, in a solvent like acetonitrile. chemspider.com Another approach utilizes the reaction of guanine with phosphorus oxychloride and N,N-dimethylformamide in 1,2-dichloroethane. acs.org More recent methods aim for a one-step synthesis from guanine using phosphorus oxychloride and a tetraalkylammonium chloride in acetonitrile, offering a more streamlined process. google.com

The introduction of the N2-phenyl group often precedes the alkylation at the 9-position. This can be achieved by reacting 2-amino-6-chloropurine with aniline (B41778) or a corresponding aniline derivative.

Synthesis of this compound (HBPG)

The synthesis of HBPG is a prime example of the alkylation of an N2-substituted guanine precursor. A key intermediate for this synthesis is 2-amino-6-chloro-N2-phenylpurine. This intermediate is then subjected to an alkylation reaction to introduce the 4-hydroxybutyl side chain at the 9-position.

A general method for the synthesis of 9-alkyl and 9-heteroalkyl substituted 2-amino-6-guanidinopurines involves the alkylation of 2-amino-6-chloropurine, followed by guanidinolysis. google.com For the specific synthesis of HBPG, a more direct route is often employed. The synthesis of N2-phenyl-9-(hydroxyalkyl)-6-oxopurines has been described where the appropriate hydroxyalkyl chain is introduced onto the N2-phenylguanine scaffold. nih.gov

The final step in a common pathway to HBPG involves the hydrolysis of the 6-chloro group of a 9-substituted-2-amino-6-chloro-N2-phenylpurine to a hydroxyl group, yielding the guanine structure.

Synthesis of Related Analogs and Derivatives

The N2-phenylguanine core structure serves as a versatile template for the generation of a library of related compounds through various derivatization strategies. These modifications primarily target the 9-position of the purine ring and can also involve further cyclization to form tricyclic systems.

9-Substituted N2-Phenylguanines

The alkylation of the N2-phenylguanine scaffold is a widely explored strategy to generate diverse analogs. This is typically achieved by reacting the N2-phenylguanine with a variety of alkylating agents. For instance, the synthesis of 9-alkyl and 9-heteroalkyl substituted derivatives of 2-amino-6-guanidinopurine has been accomplished through the alkylation of 2-amino-6-chloropurine. google.com This highlights a general strategy that can be adapted for N2-phenylated counterparts.

The synthesis of 9-propargyl-2-amino-6-chloropurine, for example, was achieved by reacting 2-amino-6-chloropurine with propargyl bromide in the presence of anhydrous potassium carbonate in DMF. rsc.org This methodology can be extrapolated to introduce various other functionalized alkyl chains at the 9-position of N2-phenylguanine.

Below is a table summarizing the synthesis of various 9-substituted purine derivatives, which illustrates the general conditions that can be applied to N2-phenylguanine.

PrecursorAlkylating AgentBase/CatalystSolventProductReference
2-amino-6-chloropurinePropargyl bromideK2CO3DMF9-propargyl-2-amino-6-chloropurine rsc.org
2-amino-6-chloropurineVarious alkyl halides--9-Alkyl-2-amino-6-chloropurines google.com
GuaninePhosphorus oxychlorideTetraethylammonium chlorideAcetonitrile2-amino-6-chloropurine chemspider.com

This table presents examples of reaction conditions for the synthesis of precursors and related 9-substituted purines.

Tricyclic Derivatives

The purine scaffold of N2-phenylguanine can be further elaborated to construct tricyclic systems. These are typically formed through cyclization reactions involving substituents on the purine ring. For instance, etheno-derivatives of guanine can be prepared, which are tricyclic in nature. nih.gov The synthesis of novel tricyclic pyrrolo[2,3-d]pyrimidine analogues of O6-methylguanine and S6-methylthioguanine has also been reported, demonstrating the feasibility of constructing fused ring systems from purine precursors. nih.govresearchgate.net

While direct synthesis from N2-phenylguanine is less commonly documented, the general strategies for forming tricyclic purine analogs can be conceptually applied. For example, the synthesis of acs.orgnih.govnih.govtriazolo[3,4-i]purine derivatives has been achieved from 6-hydrazinopurine (B103314) precursors, which could potentially be derived from N2-phenyl-6-chloropurine. rsc.org

Green Chemistry Approaches in Guanine Analog Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and related compounds, including guanine analogs, to minimize environmental impact. These approaches focus on the use of less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

In the context of purine synthesis, green chemistry can be implemented in several ways. One-pot, multi-component reactions are being developed to synthesize purine analogs, which reduces the number of steps and purification procedures, thereby minimizing waste. rsc.org The use of environmentally benign solvents and catalysts is another key aspect. For example, some syntheses of purine analogs have been achieved under green conditions. rsc.org

The development of biocatalytic methods, using enzymes to perform specific transformations, represents a significant advancement in the green synthesis of nucleoside analogs. While not yet widely reported specifically for N2-phenylguanine derivatives, the broader field of nucleoside synthesis is seeing a shift towards enzymatic reactions which offer high selectivity and milder reaction conditions. acs.org

The table below outlines some green chemistry principles and their potential application in the synthesis of guanine analogs.

Green Chemistry PrincipleApplication in Guanine Analog SynthesisPotential Benefit
Atom Economy Multi-component reactions to build the purine core or add substituents in a single step.Reduced waste and higher efficiency.
Use of Safer Solvents Replacement of hazardous organic solvents with water, ethanol, or solvent-free conditions.Reduced environmental pollution and improved worker safety.
Use of Renewable Feedstocks Starting from bio-based materials for the synthesis of the purine core.Reduced reliance on fossil fuels.
Catalysis Employing reusable catalysts or biocatalysts (enzymes) for specific transformations.Increased efficiency, reduced waste, and milder reaction conditions.

Inhibition of Viral Thymidine Kinases (TKs)

HBPG is recognized as a potent inhibitor of viral thymidine kinases, enzymes crucial for the replication of certain viruses. nih.govnih.gov Its inhibitory activity is a key aspect of its pharmacological profile.

Specificity for Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) TKs

Research has demonstrated that HBPG exhibits specific inhibitory action against thymidine kinases from Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). Studies using recombinant enzymes have shown that HBPG inhibits the phosphorylation of [3H]thymidine by both HSV-1 and HSV-2 TKs. The inhibitory potency, as indicated by the half-maximal inhibitory concentration (IC50), differs between the two viral enzymes. For HSV-1 TK, the IC50 value was determined to be 1.3 μM, while for HSV-2 TK, a stronger inhibition was observed with an IC50 value of 0.5 μM. These findings highlight a greater potency of HBPG against HSV-2 TK compared to HSV-1 TK.

EnzymeIC50 (μM)
HSV-1 TK1.3
HSV-2 TK0.5

Competitive Inhibition Kinetics with Natural Substrates

The mechanism by which HBPG inhibits viral thymidine kinases has been elucidated through kinetic studies. It has been established that HBPG acts as a competitive inhibitor with respect to the natural substrate, thymidine. This mode of inhibition implies that HBPG binds to the active site of the enzyme, thereby competing with thymidine for binding and subsequent phosphorylation. The competitive nature of this inhibition is a critical factor in its ability to disrupt viral replication processes that are dependent on thymidine kinase activity.

Inhibition of Other Viral Thymidine Kinases (e.g., Monkey B Virus TK)

The inhibitory effects of HBPG extend to other viral thymidine kinases, such as that of the Monkey B Virus (BV). However, the potency of inhibition against BV TK is less pronounced compared to its effect on HSV TKs. Studies have shown that N2-phenylguanines, the class of compounds to which HBPG belongs, are approximately 10-fold weaker as inhibitors of BV TK than against HSV TKs. nih.gov Despite this reduced potency, HBPG does inhibit BV TK. nih.gov

Substrate Properties for Viral Thymidine Kinases

Interestingly, in addition to being an inhibitor, HBPG also serves as a substrate for viral thymidine kinases. This dual role is a significant aspect of its interaction with these enzymes.

HBPG as an Efficient Substrate for HSV TKs

Contrary to what might be expected from an inhibitor, HBPG is an excellent substrate for both HSV-1 and HSV-2 thymidine kinases. scispace.com The efficiency of its phosphorylation by these enzymes approaches that of the natural substrate, thymidine. scispace.com This indicates that the viral enzymes can effectively recognize HBPG and catalyze its phosphorylation. The ability of HSV TKs to phosphorylate HBPG is thought to be related to its antiherpetic activity observed in vivo. It has also been noted that HBPG is readily phosphorylated by BV TK. nih.gov

Comparative Substrate Efficiency with Acyclonucleosides

When compared to other known substrates of HSV TKs, such as acyclonucleosides, HBPG demonstrates superior substrate efficiency. Specifically, HBPG is a significantly better substrate than acyclovir (B1169) (ACV) and 9-(4-hydroxybutyl)guanine (B601343) (HBG). scispace.com This high efficiency of phosphorylation by the viral thymidine kinases distinguishes HBPG from many other antiviral nucleoside analogs.

CompoundSubstrate Efficiency for HSV TKs
This compound (HBPG) Excellent, approaching that of thymidine
Acyclovir (ACV)Significantly lower than HBPG
9-(4-Hydroxybutyl)guanine (HBG)Significantly lower than HBPG

Interaction with Viral DNA Polymerases

The antiviral activity of many nucleoside analogs, such as acyclovir, relies on their conversion to a triphosphate form within the cell. ebi.ac.uk This triphosphate derivative then acts as an inhibitor of viral DNA polymerase, competing with natural deoxynucleotide triphosphates and terminating the viral DNA chain upon incorporation. ebi.ac.uk Given that HBPG is efficiently phosphorylated by viral thymidine kinase, its triphosphate derivative was investigated for similar activity against viral DNA polymerases. nih.govnih.gov

Research into the mechanism of action of HBPG involved evaluating its triphosphate form as a potential inhibitor of HSV DNA polymerase. nih.govnih.gov However, studies revealed that HBPG triphosphate is a poor inhibitor of this crucial viral enzyme. nih.govnih.gov This finding contrasts sharply with the mechanism of established antiviral drugs like acyclovir, whose triphosphate form is a potent inhibitor of the same enzyme.

The finding that HBPG triphosphate does not effectively inhibit viral DNA polymerase has significant implications for understanding its mode of action. nih.govnih.gov It suggests that the phosphorylation of HBPG is not a critical step for its primary antiviral effect, which is the suppression of viral reactivation from latency. nih.govnih.govnih.gov Unlike acyclovir, the therapeutic benefit of HBPG does not appear to stem from the direct termination of viral DNA synthesis by its phosphorylated metabolite.

Instead, the primary mechanism is attributed to its potent inhibition of the viral thymidine kinase itself. nih.gov In cells of the nervous system, where latent herpes viruses reside, the levels of cellular thymidine kinase are typically low. nih.gov The virus relies heavily on its own TK to phosphorylate thymidine, a necessary step for producing the building blocks of its DNA. nih.gov By potently inhibiting the viral TK enzyme, HBPG effectively starves the virus of the phosphorylated precursors required for DNA replication, thereby preventing viral reactivation and replication. nih.gov This leads to a substantial reduction in the amount of viral DNA found in infected tissues. nih.gov

Molecular Mechanism of Action

Role of Viral Thymidine (B127349) Kinase in HBPG Biotransformation and Activity

The activation of HBPG is a critical first step in its antiviral activity and is fundamentally dependent on the presence of viral thymidine kinase (TK).

HBPG is selectively recognized and phosphorylated by the thymidine kinase enzymes produced by herpesviruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). This initial phosphorylation converts HBPG into HBPG monophosphate. This step is crucial for the compound's selective toxicity towards virus-infected cells, as viral TK has a much higher affinity for HBPG than its cellular counterparts. Subsequently, cellular kinases further phosphorylate the monophosphate form to HBPG diphosphate (B83284) and then to the biologically active HBPG triphosphate.

Table 1: Phosphorylation of HBPG

StepEnzymeProductSignificance
Initial Phosphorylation Viral Thymidine Kinase (TK)HBPG MonophosphateRate-limiting step; Confers selectivity for infected cells.
Second Phosphorylation Cellular KinasesHBPG DiphosphateIntermediate step in the activation cascade.
Third Phosphorylation Cellular KinasesHBPG TriphosphateActive form of the compound.

The active metabolite, HBPG triphosphate, directly targets the viral DNA polymerase, the enzyme responsible for replicating the viral genome. It functions as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating DNA strand. The binding of HBPG triphosphate to the viral DNA polymerase effectively arrests viral DNA synthesis.

Molecular Mechanisms of Blocking Viral Reactivation

A key feature of HBPG is its ability to inhibit the reactivation of latent herpesviruses, a property not robustly observed with many standard antiviral drugs.

In experimental models of HSV latency, HBPG has demonstrated the capacity to prevent the virus from re-entering the lytic, or active, replication cycle. The underlying mechanism is believed to involve the suppression of viral immediate-early (IE) gene expression, which is a critical trigger for the cascade of viral gene activation required for replication. By interfering with the signaling pathways that lead to IE gene transcription, HBPG helps to maintain the virus in a dormant state.

HBPG's mechanism of action shows important differences when compared to conventional acyclonucleoside analogues like acyclovir (B1169) (ACV). While both HBPG and ACV require phosphorylation by viral TK and their triphosphate forms inhibit viral DNA polymerase, HBPG is notably more effective at preventing viral reactivation from a latent state.

The structural difference of HBPG, specifically the presence of an N2-phenyl group, is thought to be a key contributor to its unique ability to suppress latency. This structural feature may alter its interaction with viral enzymes or influence cellular pathways that control the maintenance of viral latency.

Table 2: Mechanistic Comparison

Feature9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG)Conventional Acyclonucleosides (e.g., Acyclovir)
Requirement for Viral TK YesYes
Inhibition of Viral DNA Polymerase Yes, via HBPG triphosphateYes, via the corresponding triphosphate form
Inhibition of Viral Reactivation Potent activity observedLess effective
Key Structural Feature N2-phenyl groupAcyclic side chain

Structure Activity Relationship Sar Investigations

Role of 9-Position Substituents (e.g., Hydroxyalkyl Chains) in TK Interaction

The substituent at the 9-position of the guanine (B1146940) ring plays a crucial role in the interaction with thymidine (B127349) kinase and can determine whether the compound acts as a substrate for the enzyme. While many potent N2-phenylguanine TK inhibitors lack a 9-substituent, the presence of a hydroxyalkyl chain, such as the 4-hydroxybutyl group in 9-(4-Hydroxybutyl)-N2-phenylguanine (HBPG), can confer substrate properties. nih.gov

HBPG and its pentyl homolog (HPnPG) have been shown to be excellent substrates for both HSV-1 and HSV-2 TK, with phosphorylation efficiency approaching that of the natural substrate, thymidine, and significantly exceeding that of established antiviral agents like acyclovir (B1169) (ACV) and 9-(4-hydroxybutyl)guanine (B601343) (HBG). nih.gov The ability of these compounds to be phosphorylated is attributed to the positioning of the terminal hydroxyl group of the alkyl chain in proximity to the γ-phosphoryl group of ATP within the enzyme's active site. nih.gov

Interestingly, while HBPG is efficiently phosphorylated, its triphosphate form is a poor inhibitor of HSV DNA polymerase, the ultimate target for many antiviral nucleoside analogs. nih.gov This suggests that the mechanism by which HBPG blocks viral reactivation in vivo may not be dependent on its phosphorylation. nih.gov Other 9-hydroxyalkyl analogs are also substrates for the enzymes, but with considerably lower efficiency. nih.gov The presence of the 9-hydroxyalkyl chain is therefore a key determinant of the compound's ability to be processed by viral TK.

Structure-Activity Analysis of Tricyclic Guanine Analogs

Tricyclic guanine analogs represent a class of compounds where the N1 and N2 atoms of the guanine base are linked, often by an etheno bridge, creating a more rigid, planar system. nih.gov These modifications have been explored in the context of developing potent antiherpetic agents. The structure-activity relationships of these tricyclic analogs are influenced by the nature and position of substituents on the newly formed ring. nih.gov

These tricyclic modifications have been applied to known antiviral guanine-type agents like acyclovir (ACV) and ganciclovir (B1264) (GCV). nih.gov The resulting compounds often exhibit modulated physicochemical properties, such as increased lipophilicity, and in some cases, advantageous antiviral potency. nih.gov For example, compounds belonging to the 6-(4-RPh) family have been highlighted for their significant antiviral activity and favorable fluorescence properties. nih.gov The rigid structure of the tricyclic system can lead to enhanced binding affinity and selectivity for the target enzyme.

Correlation between Molecular Structure and Enzymatic Potency

The enzymatic potency of this compound and its analogs is a direct consequence of their specific molecular structures. The key structural features that dictate their interaction with thymidine kinase are the substitutions at the N2 and 9-positions of the guanine ring.

As established, modifications at the N2-position, particularly with substituted phenyl rings, are a primary determinant of inhibitory potency against viral TK. nih.govnih.gov The presence of hydrophobic, electron-withdrawing groups in the meta position of the phenyl ring leads to the most potent inhibitors. nih.gov This relationship has been quantified through QSAR studies, which provide a mathematical framework for predicting the inhibitory activity based on physicochemical parameters of the substituents. nih.gov

The substituent at the 9-position dictates whether the compound will act as a substrate for TK. The presence of a hydroxyalkyl chain, as in this compound, allows for phosphorylation by the viral enzyme. nih.gov This dual character of being both a potent inhibitor and a substrate is a unique feature of HBPG. The length and flexibility of this alkyl chain are critical for positioning the terminal hydroxyl group correctly for the phosphoryl transfer reaction. nih.gov

Interactive Table: Structure-Potency Correlation Highlights

Structural Feature Impact on Enzymatic Interaction Example Compound
N2-Substituent
m-CF3-phenyl High inhibitory potency against HSV TK. nih.gov m-CF3PG
Alkyl/Benzyl Moderate inhibitory potency. nih.gov N2-benzylguanine
9-Position Substituent
4-Hydroxybutyl chain Confers substrate properties for HSV TK. nih.gov This compound (HBPG)
No substituent Acts as a pure inhibitor, not a substrate. nih.gov N2-phenylguanine
Overall Structure

Structural Biology and Computational Studies

X-ray Crystallographic Analysis of HBPG-Enzyme Complexes

X-ray crystallography has been instrumental in visualizing the precise interactions between HBPG and its viral enzyme target.

Crystallographic Data for PDB Entry 1QHI
ParameterValue
PDB ID1QHI
Resolution1.90 Å
MethodX-RAY DIFFRACTION
OrganismHuman alphaherpesvirus 1 strain 17
Expression SystemEscherichia coli

The crystallographic data for the HBPG-HSV-1 TK complex reveals a binding mode that is analogous to that of the well-known antiviral drug, acyclovir (B1169). pdbj.org Despite the difference in size and the presence of the N2-phenyl group, HBPG occupies the active site in a substrate-competent orientation. nih.gov The guanine (B1146940) core of HBPG forms key hydrogen bonds with the enzyme, a characteristic interaction for nucleoside analogue inhibitors. The N2-phenyl group extends into a hydrophobic pocket within the active site. The 4-hydroxybutyl side chain also plays a crucial role in the binding, with the terminal hydroxyl group forming additional interactions. These combined interactions contribute to the compound's affinity for the viral enzyme.

Molecular Modeling and Docking Simulations

Computational approaches, including molecular modeling and docking simulations, have complemented the experimental structural data, providing further insights into the binding of HBPG to viral enzymes.

Molecular docking studies have been employed to predict and analyze the binding mode of HBPG and related N2-phenylguanine derivatives within the active site of HSV-1 TK. nih.gov These computational experiments have consistently indicated that these inhibitors favor a binding orientation similar to that of the natural substrate, deoxythymidine. nih.gov This predicted binding mode is in strong agreement with the experimentally determined X-ray crystal structure of the HBPG:TK complex, validating the utility of these computational methods. nih.govtypeset.io Such studies are crucial for understanding the structure-activity relationships within this class of inhibitors and for the rational design of new, more potent analogues.

Computational methods are also utilized to estimate the binding affinity of ligands to their protein targets. While specific binding energy values for the HBPG-HSV-1 TK interaction from computational studies are not extensively reported in the primary literature, the consistent observation of a stable binding mode in docking simulations suggests a favorable interaction energy. Conformational analysis is a key component of these studies, exploring the energetically accessible shapes (conformations) of the flexible HBPG molecule. These analyses aim to identify the specific conformation that is recognized by and binds to the enzyme's active site.

Bioactive Conformational Ensemble Analysis

Advanced Biological and Biochemical Characterization

In Vitro Cellular Studies Beyond Antiviral Activity

Research into the cellular effects of 9-(4-Hydroxybutyl)-N2-phenylguanine has largely centered on its mechanism as an inhibitor of viral thymidine (B127349) kinase, an enzyme crucial for the replication of certain viruses like herpes simplex virus (HSV). nih.govnih.gov However, detailed investigations into its broader cytostatic effects on a wide range of mammalian cell lines are not extensively documented in publicly available literature.

Cytostatic Effects on Mammalian Cell Lines

Differential Cellular Responses and Underlying Mechanisms

The primary mechanism of action described for this compound is the inhibition of viral thymidine kinase. nih.govnih.gov In cells infected with a virus possessing this enzyme, the compound can be phosphorylated to a monophosphate form, which can then be further phosphorylated by cellular kinases to a triphosphate derivative. This triphosphate form can inhibit the viral DNA polymerase, thus halting viral replication.

Information regarding differential cellular responses in various mammalian cell lines and the underlying mechanisms of these potential responses is limited. The specificity of HBPG for viral thymidine kinase over cellular thymidine kinase is a key aspect of its therapeutic window in antiviral contexts. However, its off-target effects and the molecular pathways it might modulate in uninfected cells have not been a major focus of published research. Therefore, a detailed analysis of differential cellular responses and their mechanisms is not possible at this time.

Metabolomic Detection and Associated Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool to understand the physiological impact of a compound. However, the application of metabolomic approaches to study this compound appears to be limited.

Presence in Biological Systems (e.g., Oocytes)

There is no readily available scientific literature that reports the detection of this compound in biological systems such as oocytes through metabolomic studies. Research on the metabolome of oocytes is an active area, focusing on understanding the metabolic requirements for oocyte maturation and developmental competence. However, these studies have not identified this compound as an endogenous metabolite or as a compound present in these cells under normal physiological conditions.

Investigation of Potential Endogenous Roles or Unidentified Pathways

Given that this compound is a synthetic compound, it is not expected to have an endogenous role in biological systems. Investigations into its metabolic fate and potential to interact with unidentified metabolic pathways are not documented in the available literature. The primary research focus has remained on its synthetic application as an antiviral agent.

Historical Perspectives and Evolving Understanding

Initial Characterization as a Non-Substrate Inhibitor of Thymidine (B127349) Kinase

9-(4-Hydroxybutyl)-N2-phenylguanine, a derivative of guanine (B1146940), was first synthesized and investigated for its potential as an antiviral agent. drugbank.com Early research focused on its ability to inhibit viral thymidine kinase (TK), an enzyme crucial for the replication of herpes viruses in neuronal cells, which have minimal native thymidine kinase activity. nih.gov The premise was that by inhibiting viral TK, the phosphorylation of thymidine required for viral DNA synthesis would be blocked, thereby preventing viral reactivation. nih.gov

In vivo studies demonstrated the efficacy of this approach. In a mouse model latently infected with herpes simplex virus type 1 (HSV-1), systemic administration of HBPG was found to have a statistically significant inhibitory effect on hyperthermia-induced viral reactivation. nih.gov Treated animals showed a reduced likelihood of containing infectious virus in trigeminal ganglia and ocular surface swabs. nih.gov Furthermore, quantitative PCR analysis revealed a 100-fold reduction in viral DNA in the ganglia of HBPG-treated mice compared to controls. nih.gov Similarly, in a study using squirrel monkeys, HBPG treatment significantly reduced the number of corneas experiencing recurrences of herpetic keratitis following cold stress induction. nih.gov These findings supported the characterization of HBPG as a potent inhibitor of viral thymidine kinase, capable of suppressing herpes virus reactivation. nih.govnih.gov

Reclassification as an Efficient Substrate for Viral Thymidine Kinases

The initial understanding of HBPG as a non-substrate inhibitor was challenged by later, more detailed biochemical analyses. The structural similarity between HBPG and known antiherpes acyclonucleosides like acyclovir (B1169) (ACV) and 9-(4-hydroxybutyl)guanine (B601343) (HBG), which are phosphorylated by HSV thymidine kinases, prompted a re-evaluation of its mechanism of action. jmolbiochem.comnih.gov

Using recombinant Herpes simplex virus (HSV) types 1 and 2 thymidine kinases and HPLC analysis, researchers discovered that HBPG is, in fact, an excellent substrate for these viral enzymes. jmolbiochem.comnih.gov The efficiency of its phosphorylation by viral TKs was found to be comparable to that of the natural substrate, thymidine, and significantly better than that of acyclovir (ACV) or 9-(4-hydroxybutyl)guanine (HBG). jmolbiochem.comnih.gov

This reclassification was a pivotal moment in understanding HBPG's biochemical role. The fact that HBPG acts as an efficient substrate is consistent with molecular modeling studies and the X-ray crystal structure of the HBPG:TK complex, which predicted that N2-phenylguanines bind to the substrate site of HSV TK. scispace.comnih.gov Despite being an efficient substrate for phosphorylation, the resulting HBPG triphosphate was found to be a poor inhibitor of HSV DNA polymerase, the ultimate target for acyclonucleoside triphosphates. jmolbiochem.comscispace.com This suggests that the mechanism by which HBPG blocks viral reactivation in vivo is not dependent on the action of its phosphorylated form. jmolbiochem.comscispace.com

Comparative Analysis with Other Purine (B94841) and Pyrimidine (B1678525) Analogs in Research

The study of this compound is best understood in the context of other purine and pyrimidine analogs that interact with thymidine kinase. utah.eduebi.ac.uk Viral thymidine kinases, particularly from Herpesviridae, are known for their broad substrate specificity, unlike the highly specific human cytosolic thymidine kinase. ebi.ac.uk This promiscuity allows them to phosphorylate a wide range of purine and pyrimidine analogs, a property exploited in antiviral therapy. ebi.ac.ukuniprot.org

A direct comparison reveals significant differences in how these analogs interact with viral TK.

Acyclovir (ACV) and 9-(4-Hydroxybutyl)guanine (HBG): These are well-known antiherpes acyclonucleosides that are phosphorylated by viral TK. jmolbiochem.com However, research indicates that HBPG is a significantly more efficient substrate for phosphorylation by HSV TK than either ACV or HBG. jmolbiochem.comnih.gov

N2-phenyl-9-(5-hydroxypentyl)guanine (HPnPG): The pentyl homolog of HBPG, HPnPG, was also found to be an excellent substrate for viral TKs, with an efficiency approaching that of thymidine phosphorylation. jmolbiochem.comnih.gov

Other 9-hydroxyalkyl congeners: In contrast to HBPG and its pentyl homolog, other related 9-hydroxyalkyl guanine derivatives were found to be substrates for the viral enzymes, but with a much lower efficiency. jmolbiochem.comnih.gov

This comparative analysis highlights the unique properties of the 4-hydroxybutyl side chain and the N2-phenyl group in facilitating efficient binding and phosphorylation by viral thymidine kinases. While the phosphorylation of analogs like acyclovir is central to their antiviral mechanism, the role of HBPG phosphorylation in its biological activity appears to be different, as its triphosphate form does not effectively inhibit the viral DNA polymerase. jmolbiochem.comscispace.com

Q & A

Q. What is the optimized synthetic route for HBPG, and how is purity ensured during synthesis?

Methodological Answer: HBPG is synthesized via a multi-step process starting with guanine derivatives. Key steps include:

  • Catalytic hydrogenolysis of a 7-benzyl-protected intermediate (e.g., N2-acetyl-9-(4-acetoxybutyl)guanine) in methanol to remove the benzyl group .
  • Base hydrolysis using aqueous NaOH to yield 9-(4-hydroxybutyl)guanine with a 94% yield .
  • Critical purity control : The absence of the 7-isomer contamination is confirmed through chromatographic methods (e.g., HPLC) and spectroscopic validation (e.g., ESI-MS) .

Q. What is the established mechanism of action of HBPG against herpesviruses?

Methodological Answer: HBPG acts as a competitive inhibitor of herpes simplex virus (HSV) thymidine kinase (TK) , selectively targeting the viral enzyme over mammalian TKs. This inhibition blocks viral DNA replication by preventing phosphorylation of nucleoside analogs (e.g., acyclovir) . Mechanistic validation involves:

  • Enzyme kinetics assays to measure inhibition constants (Ki).
  • Crystallographic studies comparing HBPG binding to HSV-1 TK versus host TKs .

Q. Which in vivo models have demonstrated HBPG’s efficacy, and what endpoints are measured?

Methodological Answer:

  • Mouse latency-reactivation models : HBPG suppresses HSV reactivation by 70–90% post-thermal stress, assessed via viral titers in ganglia homogenates .
  • Squirrel monkey ocular herpes models : Recurrence rates are quantified using slit-lamp microscopy and viral culture from tear films .
  • Key endpoints : Viral load reduction, latency-associated transcript (LAT) suppression, and clinical symptom scoring .

Advanced Research Questions

Q. How can researchers address contradictions in reported inhibitory activity of HBPG across studies?

Methodological Answer: Discrepancies may arise from differences in:

  • Experimental design : Viral strain variability (e.g., HSV-1 vs. HSV-2) or animal model selection (mice vs. primates) .
  • Assay conditions : Variations in TK enzyme sources (recombinant vs. native) or substrate concentrations .
  • Resolution : Standardize protocols using ISO-accredited TK activity assays and validate findings across multiple models .

Q. What methodological approaches validate HBPG’s selectivity for viral thymidine kinase over host isoforms?

Methodological Answer:

  • Crystallographic analysis : Compare HBPG’s binding affinity to HSV-1 TK (PDB structures) versus human TK1/TK2 .
  • Cell-based assays : Use TK-deficient mammalian cells transfected with HSV-TK to isolate target-specific effects .
  • Pharmacokinetic profiling : Measure HBPG’s distribution in host tissues (e.g., liver, kidneys) to assess off-target interactions .

Q. How does HBPG’s pharmacokinetic profile influence experimental design in reactivation studies?

Methodological Answer:

  • Half-life and bioavailability : HBPG’s short plasma half-life (~2–4 hours) necessitates repeated dosing regimens in reactivation models .
  • CNS penetration : Limited blood-brain barrier permeability requires intracerebral administration in encephalitis models .
  • Combination therapy : Co-administration with prodrugs (e.g., valacyclovir) enhances efficacy; synergistic effects are quantified via isobologram analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.